3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
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Overview
Description
3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is a chemical compound characterized by its unique molecular structure, which includes a methoxy group, a tetrahydropyran ring, and an aniline moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can tolerate various functional groups and yields tetrahydropyran derivatives with high stereoselectivity.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various substituted anilines or ethers.
Scientific Research Applications
Chemistry: In chemistry, 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe or reagent in various biochemical assays. Its ability to interact with specific biological targets makes it useful in studying enzyme activities and receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Methoxyaniline: Similar in structure but lacks the tetrahydropyran moiety.
3-Methoxy-4-(methoxymethoxy)aniline: Similar but with a different ether group.
3-Methoxy-4-(propoxy)aniline: Similar but with a different alkyl group.
Uniqueness: 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3-methoxy-4-(oxan-4-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-13-8-11(14)2-3-12(13)17-9-10-4-6-16-7-5-10/h2-3,8,10H,4-7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVBBHRCCBWELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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